molecular formula C8H14N2O3 B1416332 tert-butyl N-(2-isocyanatoethyl)carbamate CAS No. 284049-22-5

tert-butyl N-(2-isocyanatoethyl)carbamate

Cat. No. B1416332
CAS RN: 284049-22-5
M. Wt: 186.21 g/mol
InChI Key: WBWONFFHESOLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl N-(2-isocyanatoethyl)carbamate is a technical grade compound that can be used to treat conditions such as cancer, fatty liver, or inflammation . It has a molecular weight of 186.21 and a molecular formula of C8H14N2O3 .


Synthesis Analysis

The synthesis of this compound involves the use of N-Boc-2-isothiocyanatoethylamine . This compound is used in the synthesis of 2-alkylamino-1-imidazolines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC©©OC(=O)NCCN=C=O . The InChI representation is InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12) .


Chemical Reactions Analysis

The compound this compound can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 276.4±23.0 °C at 760 mmHg . The compound’s exact mass is 186.100449 and it has a topological polar surface area of 71.25000 .

Scientific Research Applications

1. Synthesis of Protected Amines

Tert-butyl N-(2-isocyanatoethyl)carbamate is used in the synthesis of Boc-protected amines through a one-pot Curtius rearrangement. This method allows the formation of tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide, offering a way to access protected amino acids (Lebel & Leogane, 2005).

2. Enantioselective Synthesis

The compound is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is critical for the relative substitution of the cyclopentane ring in β-2-deoxyribosylamine (Ober, Marsch, Harms & Carell, 2004).

3. Isostructural Compound Family

This compound belongs to an isostructural family of compounds with general formula BocNHCH2CCCCX. In these diacetylenes, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, indicating its structural significance in crystallography (Baillargeon et al., 2017).

4. Preparation of Functionalised Carbamates

The compound is involved in the preparation of functionalised carbamates, showcasing its role in synthesizing diverse carbamate derivatives (Ortiz, Guijarro & Yus, 1999).

5. Catalysis of N-tert-Butoxycarbonylation

It is used in the N-tert-butoxycarbonylation of amines, catalyzed by Indium(III) halides. This process efficiently converts various amines to N-tert-butyl-carbamates, emphasizing its role in amine modification (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This means it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

tert-butyl N-(2-isocyanatoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWONFFHESOLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-isocyanatoethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-isocyanatoethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-isocyanatoethyl)carbamate
Reactant of Route 4
tert-butyl N-(2-isocyanatoethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(2-isocyanatoethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(2-isocyanatoethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.